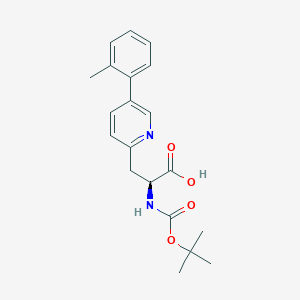![molecular formula C12H21N B12985015 9-Azadispiro[2.2.56.23]tridecane](/img/structure/B12985015.png)
9-Azadispiro[2.2.56.23]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azadispiro[2.2.56.23]tridecane is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 9-Azadispiro[2.2.56.23]tridecane involves multiple steps and specific reaction conditions. One common synthetic route includes the use of tert-butoxycarbonyl (Boc) protection followed by cyclization reactions to form the spirocyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
9-Azadispiro[2.2.56.23]tridecane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Azadispiro[2.2.56.23]tridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Azadispiro[2.2.56.23]tridecane involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
9-Azadispiro[2.2.56.23]tridecane can be compared with other spirocyclic compounds, such as:
8,11-Dioxa-2-azadispiro[3.2.4.2]tridecane: This compound has a similar spirocyclic structure but differs in its chemical properties and applications.
4,11-Diaryl-1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones: These compounds undergo different reactions and have distinct applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
9-azadispiro[2.2.56.23]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-11(1)3-5-12(6-4-11)7-9-13-10-8-12/h13H,1-10H2 |
InChI Key |
SGWFYOVCFWGTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(CC2)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


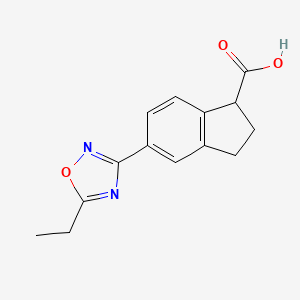
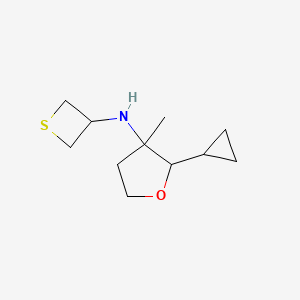
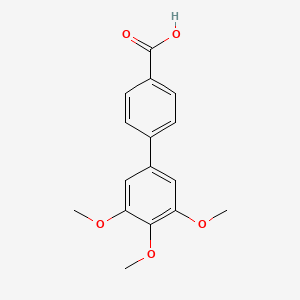
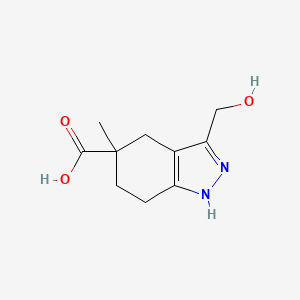
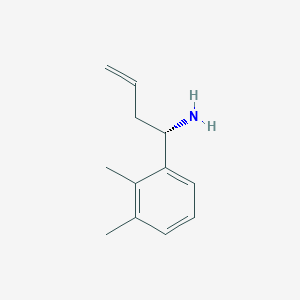

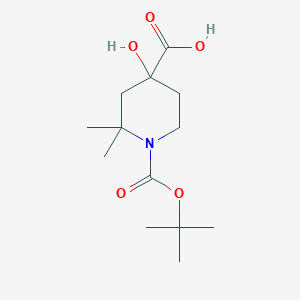
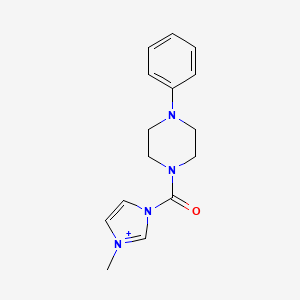
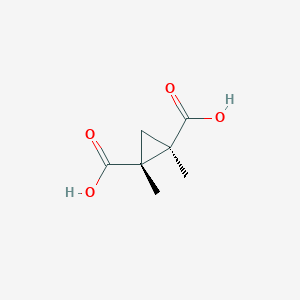

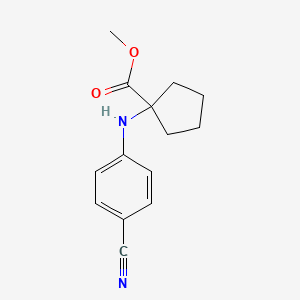
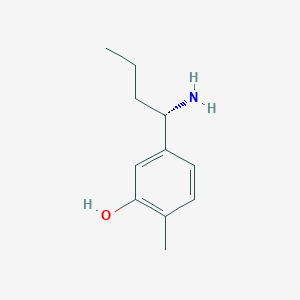
![2,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B12985006.png)
